molecular formula C12H13N5O3 B2768589 methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 892291-91-7

methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2768589
CAS RN: 892291-91-7
M. Wt: 275.268
InChI Key: VIGVRPXASDCTPU-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate, also known as MAAETC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a triazole derivative that has been synthesized using various methods, and it has been found to exhibit interesting biological activities, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate is not fully understood, but it is believed to exert its biological activities by inhibiting certain enzymes or proteins in the target cells. For example, methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of bacterial and fungal growth, and the inhibition of viral replication. methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate has also been found to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, one of the limitations of methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate. One of the potential applications of methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate is in the development of new antitumor drugs. Further studies are needed to elucidate the mechanism of action of methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate and to identify its molecular targets. Additionally, more research is needed to explore the potential use of methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate as a fluorescent probe for metal ions and to develop new methods for synthesizing methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate with improved solubility.

Synthesis Methods

Methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, the Cu(I)-catalyzed azide-alkyne cycloaddition reaction, and the microwave-assisted synthesis. Among these methods, the Cu(I)-catalyzed azide-alkyne cycloaddition reaction has been found to be the most efficient and convenient approach for synthesizing methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate.

Scientific Research Applications

Methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in drug discovery. It has been found to exhibit promising antitumor, antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

methyl 5-amino-1-(2-anilino-2-oxoethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-20-12(19)10-11(13)17(16-15-10)7-9(18)14-8-5-3-2-4-6-8/h2-6H,7,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGVRPXASDCTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate

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